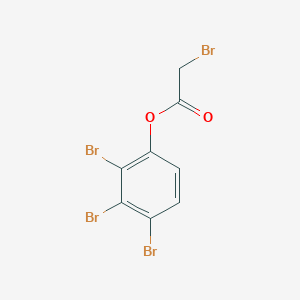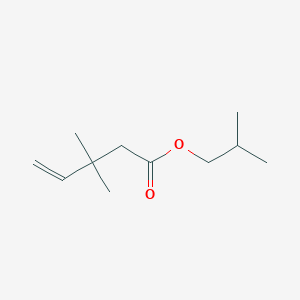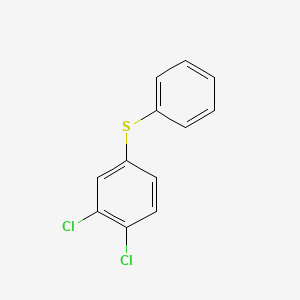
1,2-Dichloro-4-(phenylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-(phenylsulfanyl)benzene: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, and a phenylsulfanyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(phenylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(phenylsulfanyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dichloro-4-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated benzene derivatives.
Substitution: Hydroxybenzene derivatives, aminobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic structure and functional groups.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s binding affinity and reactivity with biological molecules, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichlorobenzene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
4-Chlorophenylsulfanylbenzene: Contains only one chlorine atom, resulting in different reactivity and applications.
1,4-Dichlorobenzene: Has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Uniqueness: 1,2-Dichloro-4-(phenylsulfanyl)benzene is unique due to the presence of both chlorine atoms and the phenylsulfanyl group, which confer specific reactivity and potential applications not found in similar compounds. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
65662-89-7 |
|---|---|
Molekularformel |
C12H8Cl2S |
Molekulargewicht |
255.2 g/mol |
IUPAC-Name |
1,2-dichloro-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
ICFXDHJWYDQGQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
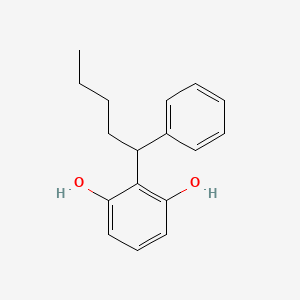

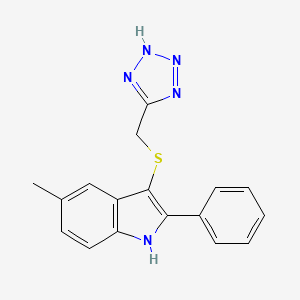
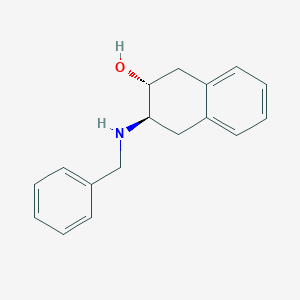

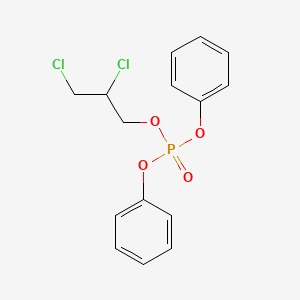
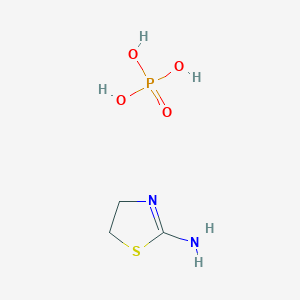
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
